molecular formula C10H9NO3 B12886889 Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)- CAS No. 1445-70-1

Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)-

Cat. No.: B12886889
CAS No.: 1445-70-1
M. Wt: 191.18 g/mol
InChI Key: DZFBFNPCGOQZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)- (CAS 1445-70-1) is a benzoic acid derivative substituted at the 2-position with a 4,5-dihydro-2-oxazolyl ring. Its molecular formula is C₁₀H₉NO₃, and the structure combines the aromatic benzoic acid core with a partially saturated oxazole ring (4,5-dihydro-2-oxazole). This structural hybrid confers unique physicochemical properties, including moderate polarity due to the oxazole’s heteroatoms (N, O) and the carboxylic acid group. The compound’s applications span synthetic intermediates in medicinal chemistry and materials science, though specific biological activities remain less explored compared to analogues .

Properties

CAS No.

1445-70-1

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C10H9NO3/c12-10(13)8-4-2-1-3-7(8)9-11-5-6-14-9/h1-4H,5-6H2,(H,12,13)

InChI Key

DZFBFNPCGOQZRB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups on 2,4-Dihydroxybenzoic Acid

  • Starting from 2,4-dihydroxybenzoic acid, hydroxyl groups are often protected to prevent side reactions during subsequent steps.
  • Protection is typically achieved by reacting the acid with benzyl halides (e.g., benzyl bromide or benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
  • Reaction conditions involve refluxing for several hours (1–12 hours), yielding benzyl-protected derivatives with yields up to 91%.

Conversion to Acid Chloride

  • The protected benzoic acid is then converted to the corresponding acid chloride using oxalyl chloride in solvents such as toluene or dichloromethane, often catalyzed by a small amount of DMF.
  • This reaction is conducted at low temperatures (0–25°C) to control reactivity and avoid decomposition.
  • The acid chloride intermediate is isolated or used in situ for the next step.

Formation of Benzamide

  • The acid chloride is reacted with ammonia or ammonium salts in an organic solvent like methylene chloride to form the corresponding benzamide.
  • This step typically proceeds at room temperature or slightly below, with yields reported around 87% over two steps (acid chloride formation and amidation).

Cyclization to Benzimidate and Oxazoline Formation

  • The benzamide is treated with trialkyloxonium hexafluorophosphate reagents (e.g., triethyloxonium hexafluorophosphate) to form benzimidate intermediates.
  • Subsequent hydrogenation over palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) in ethanol leads to the formation of ethyl 2,4-dihydroxybenzimidate.
  • The oxazoline ring is formed by reacting 2,4-dihydroxybenzoic acid or its derivatives with amino alcohols, such as 2-aminoethanol, under heating conditions (60–150°C) in the presence of organic bases like pyridine or piperidine.
  • The reaction time ranges from 30 minutes to several hours (up to 6 hours), with typical temperatures between 80°C and 120°C.

Deprotection and Final Product Isolation

  • After cyclization, protecting groups (e.g., benzyl groups) are removed by catalytic hydrogenation or by treatment with sodium hydroxide in dioxane followed by acidification.
  • The final product, benzoic acid, 2-(4,5-dihydro-2-oxazolyl)-, is isolated as a solid with high purity and yields ranging from 75% to 94% depending on the step and conditions.
Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Hydroxyl protection Benzyl bromide, NaH, DMF Reflux (~80-100) 1–12 91 Protects hydroxyl groups
Acid chloride formation Oxalyl chloride, toluene, DMF catalyst 0–25 0.5–1 - Intermediate for amidation
Amidation NH3 (aq) or ammonium salt, CH2Cl2 RT 1–2 87 (over 2 steps) Forms benzamide
Benzimidate formation Triethyloxonium hexafluorophosphate, CH2Cl2 RT 1–3 69 Intermediate for oxazoline synthesis
Hydrogenation (deprotection) Pd/C, H2 (1 atm), EtOH RT 8 75–94 Removes benzyl protecting groups
Oxazoline ring formation 2-Aminoethanol, pyridine or piperidine 60–150 0.5–6 - Cyclization to form oxazoline ring
  • The described methods provide a facile and efficient synthesis route starting from inexpensive and readily available 2,4-dihydroxybenzoic acid.
  • Protection strategies ensure selective functionalization and prevent side reactions.
  • Use of trialkyloxonium salts enables smooth conversion to benzimidate intermediates, which are key to oxazoline ring formation.
  • The hydrogenation step is mild and effective for deprotection, preserving sensitive functionalities.
  • The overall synthetic sequence achieves good to excellent yields with scalability demonstrated in patent literature.
  • Recent advances include direct synthesis of oxazoles from carboxylic acids using triflylpyridinium reagents, offering an alternative route with broad substrate scope and functional group tolerance, though specific application to benzoic acid, 2-(4,5-dihydro-2-oxazolyl)- is yet to be fully explored.

The preparation of benzoic acid, 2-(4,5-dihydro-2-oxazolyl)-, is well-established through multi-step synthetic routes involving protection, chlorination, amidation, cyclization, and deprotection. These methods are supported by robust experimental data and patent disclosures, providing reliable protocols for laboratory and industrial synthesis. The strategic use of protecting groups, organic bases, and catalytic hydrogenation ensures high yields and purity, making these methods authoritative and practical for researchers and manufacturers.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydrooxazol-2-yl)benzoic acid involves its interaction with various molecular targets. The oxazoline ring can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways . The benzoic acid moiety can also contribute to the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid (): These compounds replace the dihydrooxazolyl group with substituted benzoyl moieties. Computational studies indicate lower ΔGbinding values (higher binding affinity) for T1R3 receptors compared to saccharin and acesulfame, suggesting enhanced receptor interactions. Key residues (e.g., Tyr240, Asp278) stabilize ligand binding via hydrogen bonding and hydrophobic interactions .
  • 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acids (): These derivatives feature azo-linked benzothiazole groups. Their acidity constants (pKa) range from 2.5–3.0 (carboxylic proton) and 9.5–10.5 (phenolic proton), influenced by electron-withdrawing azo groups. UV-Vis spectra show λmax at 400–450 nm, typical for azo chromophores, making them suitable as dyes .

Heterocyclic Analogues with Dihydrooxazole/Oxadiazole Moieties

  • (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (CAS 2757085-35-9, ): This compound incorporates a chiral dihydrooxazole ring with bulky phenyl and pyridinyl substituents.
  • 1,3,4-Oxadiazole derivatives ():
    Synthesized via multicomponent reactions, these compounds (e.g., 5f–5i ) exhibit varied electronic environments due to substituents like ethylphenyl or dimethylphenyl groups. IR and NMR data confirm the oxadiazole ring’s stability and hydrogen-bonding capacity .

Azo-Linked and Sulfur-Containing Analogues

  • Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl] (CAS 30926-22-8, ):
    The azo (–N=N–) bridge and pyrazolone ring introduce strong chromophoric properties (λmax ~500 nm) and pH-dependent tautomerism. Applications include textile dyes and analytical reagents .

  • Benzoic acid, 4-[5-[(phenylthio)methyl]-3-isoxazolyl] (CAS 835594-20-2, ):
    The thioether (-S-) group enhances lipophilicity (logP ~3.5) compared to the oxygen-rich dihydrooxazolyl analogue. This may improve membrane permeability in drug design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Features Notable Properties/Applications Reference
Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)- 1445-70-1 C₁₀H₉NO₃ Dihydrooxazole, carboxylic acid Synthetic intermediate, moderate polarity
2-(4-Methoxybenzoyl)benzoic acid N/A C₁₅H₁₂O₄ Methoxybenzoyl group High T1R3 binding affinity (ΔG = -8.2 kcal/mol)
2-Hydroxy-3-(benzothiazolylazo)benzoic acid N/A C₁₄H₉N₃O₃S Azo-benzothiazole, phenolic OH pKa = 2.8 (COOH), λmax = 425 nm (dye)
4-[2-(Pyrazol-4-yl)diazenyl]benzoic acid 30926-22-8 C₁₆H₁₂N₄O₃ Azo-pyrazolone Chromogenic properties, pH-sensitive
4-[5-(Phenylthiomethyl)isoxazolyl]benzoic acid 835594-20-2 C₁₇H₁₃NO₃S Thioether-isoxazole Enhanced lipophilicity (logP = 3.5)

Research Findings and Implications

  • Receptor Binding : The dihydrooxazolyl group in the target compound may offer weaker T1R3 binding compared to 2-(4-methylbenzoyl)benzoic acid due to reduced hydrophobic surface area .
  • Acidity and Solubility : Carboxylic acid derivatives with electron-withdrawing groups (e.g., azo, benzothiazole) exhibit lower pKa values, enhancing water solubility at physiological pH .
  • Synthetic Utility : Dihydrooxazole and oxadiazole rings serve as rigid scaffolds for constructing bioactive molecules, leveraging their hydrogen-bonding and π-stacking capabilities .

Q & A

Q. What are the established synthetic routes for 2-(4,5-dihydro-2-oxazolyl)benzoic acid, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : A common approach involves diazotization of primary amines (e.g., 4,6-disubstituted-2-aminobenzothiazole) using sodium nitrite in acidic media (0–5°C), followed by coupling with phenolic carboxylic acids under alkaline conditions. Temperature control (<5°C) during diazotization prevents premature decomposition of diazonium salts . For coupling, maintaining pH 8–9 ensures reactivity of the phenolic hydroxyl group. Yields are influenced by substituent steric effects; electron-withdrawing groups on the benzothiazole ring improve coupling efficiency .

Q. How can researchers characterize the purity and structural integrity of 2-(4,5-dihydro-2-oxazolyl)benzoic acid derivatives?

  • Methodological Answer : Multimodal characterization is essential:
  • Elemental analysis (C, H, N, S) confirms stoichiometric ratios .
  • FT-IR identifies functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for carboxylic acid, C=N stretch at ~1600 cm⁻¹ for oxazolyl) .
  • ¹H-NMR resolves aromatic protons (δ 7.0–8.5 ppm) and dihydrooxazole protons (δ 4.0–5.0 ppm for -CH₂-CH₂-) .
  • UV-Vis spectroscopy detects π→π* transitions in conjugated azo derivatives (λ_max ~400–500 nm) .

Q. What are common impurities in synthesized 2-(4,5-dihydro-2-oxazolyl)benzoic acid, and how are they mitigated?

  • Methodological Answer : Impurities include unreacted diazonium salts and byproducts from incomplete coupling. Purification strategies:
  • Recrystallization using ethanol/water mixtures removes polar impurities.
  • Column chromatography (silica gel, ethyl acetate/hexane gradient) separates azo-linked byproducts .
  • HPLC with a C18 column and acetonitrile/water mobile phase quantifies residual amines .

Advanced Research Questions

Q. How does the electronic nature of substituents on the oxazolyl ring influence the acidity constants (pKa) of 2-(4,5-dihydro-2-oxazolyl)benzoic acid?

  • Methodological Answer : The pKa of the carboxylic acid group is modulated by electron-donating/withdrawing substituents on the oxazolyl ring. For example:
  • Electron-withdrawing groups (e.g., -NO₂) lower pKa by stabilizing the deprotonated form via resonance.
  • Electron-donating groups (e.g., -CH₃) increase pKa by destabilizing the conjugate base.
    Experimental determination involves potentiometric titration in 50% ethanol/water, with Hammett plots correlating substituent σ values to pKa shifts .

Q. What computational methods are used to predict the reactivity of 2-(4,5-dihydro-2-oxazolyl)benzoic acid in polymer synthesis?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example:
  • High HOMO density on the oxazolyl nitrogen predicts reactivity in polycondensation with carboxylic acid monomers.
  • Molecular dynamics simulations model steric effects during copolymerization with rigid aromatic diacids (e.g., terephthalic acid) .

Q. How do solubility challenges impact the application of 2-(4,5-dihydro-2-oxazolyl)benzoic acid in high-performance polymers?

  • Methodological Answer : Limited solubility in nonpolar solvents (e.g., toluene) arises from the polar oxazolyl and carboxylic acid groups. Strategies include:
  • Acetylation of the carboxylic acid to form esters, improving solubility for melt polycondensation .
  • Use of co-solvents (e.g., trifluoroacetic acid/chloroform mixtures) during solution polymerization .
  • Incorporation of flexible spacers (e.g., ethylene glycol) in copolymer backbones to reduce crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.